![molecular formula C16H16O3Se B12604821 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one CAS No. 646472-75-5](/img/structure/B12604821.png)
1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a phenylselanyl group attached to a dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one typically involves the reaction of 2,4-dimethoxyacetophenone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the phenylselanyl group. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding hydrocarbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used for substitution reactions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenylselanyl group.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,2-Dimethoxy-1,2-diphenylethanone: Similar in structure but lacks the phenylselanyl group.
2,4-Dimethoxyacetophenone: The parent compound without the phenylselanyl group.
Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: Compounds with similar antioxidant properties but different core structures.
Uniqueness: 1-[2,4-Dimethoxy-5-(phenylselanyl)phenyl]ethan-1-one is unique due to the presence of both methoxy and phenylselanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
646472-75-5 |
|---|---|
Molecular Formula |
C16H16O3Se |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
1-(2,4-dimethoxy-5-phenylselanylphenyl)ethanone |
InChI |
InChI=1S/C16H16O3Se/c1-11(17)13-9-16(15(19-3)10-14(13)18-2)20-12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI Key |
GXJLBRDRTIDHEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)OC)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


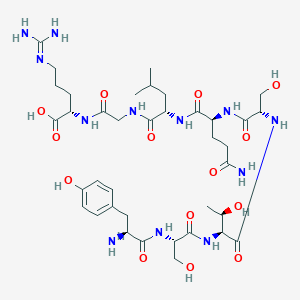
![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)
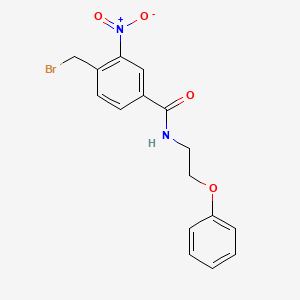
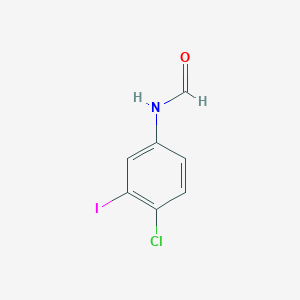

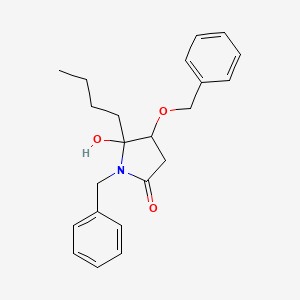
![2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12604775.png)
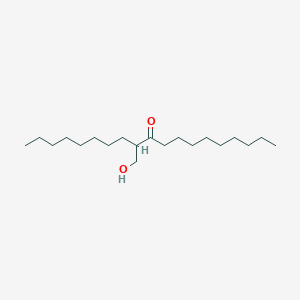
![6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal](/img/structure/B12604800.png)
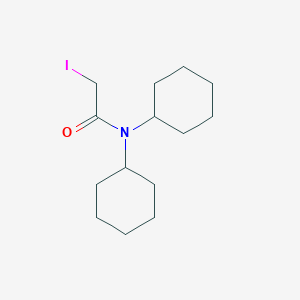
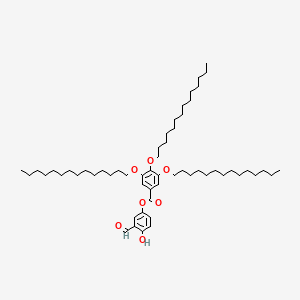
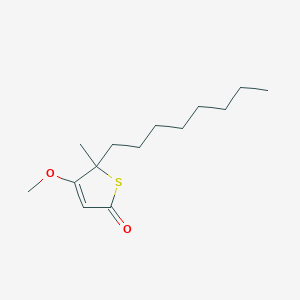
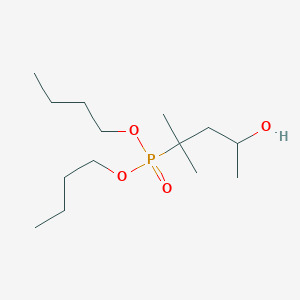
![4-{[5-(2,7-Diazaspiro[4.4]nonan-2-yl)pyridin-3-yl]oxy}phenol](/img/structure/B12604822.png)
